molecular formula C8H6BrNOS B12866369 2-Bromo-5-(methylthio)benzo[d]oxazole

2-Bromo-5-(methylthio)benzo[d]oxazole

Cat. No.: B12866369
M. Wt: 244.11 g/mol
InChI Key: NJCWUPVPYNECCC-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6BrNOS. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. Benzoxazoles are characterized by a fused benzene and oxazole ring, which imparts unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)benzo[d]oxazole typically involves the bromination of 5-(methylthio)benzo[d]oxazole. This can be achieved through the reaction of 5-(methylthio)benzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxazole ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

  • Substitution reactions yield various substituted benzoxazole derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions can lead to dehalogenated or reduced benzoxazole compounds.

Scientific Research Applications

2-Bromo-5-(methylthio)benzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the methylthio group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells through various pathways.

Comparison with Similar Compounds

    5-Bromo-2-(methylthio)benzo[d]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

    2-Methylthio-1,3-benzoxazole: Lacks the bromine atom but has a similar core structure.

    2-Bromo-5-(methylthio)benzothiazole: Contains a thiazole ring and is used in similar applications.

Uniqueness: 2-Bromo-5-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methylthio groups allows for versatile chemical modifications and potential biological activities not observed in similar compounds.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-5-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNOS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3

InChI Key

NJCWUPVPYNECCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC(=N2)Br

Origin of Product

United States

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